2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid is an organic compound with a unique structure that combines an oxan ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid typically involves the reaction of oxan-4-yl derivatives with oxazole-5-carboxylic acid under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the oxan or oxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Oxan-4-yl)propanoic acid
- 2-(Oxan-4-yl)propanal
- 2-(Oxan-4-yl)-1,3-thiazole-5-carboxylic acid
Uniqueness
2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid stands out due to its unique combination of oxan and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c11-9(12)7-5-10-8(14-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
VYIXLDSOGPBBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(O2)C(=O)O |
Origin of Product |
United States |
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